![molecular formula C16H17ClN2O3S B488533 3-(4-chlorophenyl)-5-(2-furyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 667898-84-2](/img/structure/B488533.png)
3-(4-chlorophenyl)-5-(2-furyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole
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Description
3-(4-chlorophenyl)-5-(2-furyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the pyrazole family and is known to have various biochemical and physiological effects. In
Scientific Research Applications
Molecular Docking and Crystal Structure
The research has explored the structural aspects of similar compounds through docking studies and crystal structure analysis. For instance, the crystal structure of tetrazole derivatives, which are structurally related to pyrazoles, has been determined to understand their orientation and interaction within the active site of enzymes like cyclooxygenase-2. These studies aim to elucidate the compound's potential as COX-2 inhibitors, providing insights into their therapeutic applications (Al-Hourani et al., 2015).
Synthesis of Heteroaromatics
Synthesis research has produced pharmaceutically important heteroaromatics from precursors containing the phenylsulfonyl group, highlighting the compound's relevance in developing therapeutic agents. These compounds, including pyrazoles and pyrimethamine, are synthesized from intermediates that can be easily obtained from methyl phenyl sulfone, indicating the versatility of sulfone-based compounds in pharmaceutical synthesis (Yokoyama et al., 1984).
Biological Activities
Several studies have focused on the biological activities of pyrazoline derivatives, including their potential as dipeptidyl peptidase (DPP-4) inhibitors. For example, specific pyrazoline-based compounds have demonstrated moderate DPP-4 inhibitory activity, with compound variations exhibiting significant differences in efficacy. This research underscores the potential of pyrazoline derivatives in managing conditions like diabetes through enzyme inhibition (Temel et al., 2022).
Antimicrobial Evaluation
The antimicrobial potential of pyrazoline derivatives has been extensively studied, with some compounds showing promising activity against various bacterial and fungal strains. This research suggests the potential use of such compounds in developing new antimicrobial agents, addressing the growing need for novel treatments against resistant microbial strains (Wang et al., 2015; Sivakumar et al., 2020).
properties
IUPAC Name |
5-(4-chlorophenyl)-3-(furan-2-yl)-2-propylsulfonyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-2-10-23(20,21)19-15(16-4-3-9-22-16)11-14(18-19)12-5-7-13(17)8-6-12/h3-9,15H,2,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYHDCRBNLZABN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-5-(2-furyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole |
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